3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid
Overview
Description
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid is an organic compound characterized by the presence of acetylthio groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylthio)-2-[(acetylthio)methyl]propanoic acid typically involves the acetylation of thiol groups on a propanoic acid derivative. One common method includes the reaction of 3-mercaptopropanoic acid with acetic anhydride under controlled conditions to introduce the acetylthio groups. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylthio groups can be reduced to free thiols.
Substitution: The acetylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(acetylthio)-2-[(acetylthio)methyl]propanoic acid involves its interaction with thiol-containing enzymes and proteins. The acetylthio groups can undergo nucleophilic attack by the thiol groups of cysteine residues in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropanoic acid: Lacks the acetylthio groups but shares the propanoic acid backbone.
2-Mercaptoethanol: Contains a thiol group but lacks the propanoic acid structure.
Acetylthioacetic acid: Similar in containing an acetylthio group but differs in the overall structure.
Uniqueness
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid is unique due to the presence of two acetylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
IUPAC Name |
3-acetylsulfanyl-2-(acetylsulfanylmethyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S2/c1-5(9)13-3-7(8(11)12)4-14-6(2)10/h7H,3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFBRMLJWPWYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CSC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521851 | |
Record name | 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50826-72-7 | |
Record name | 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50826-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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